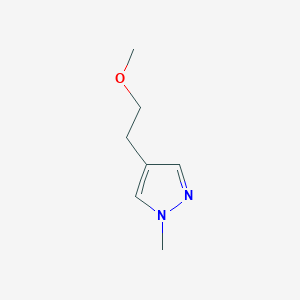

4-(2-methoxyethyl)-1-methyl-1H-pyrazole

描述

4-(2-Methoxyethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a methoxyethyl group at the fourth position and a methyl group at the first position of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the substituents, potentially leading to the formation of hydrazines or other reduced derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydrazines, reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Organic Synthesis

Versatile Building Block

4-(2-Methoxyethyl)-1-methyl-1H-pyrazole serves as a versatile intermediate in organic chemistry. Its unique structure allows for the efficient synthesis of complex molecules. Pyrazoles are known for their diverse reactivity patterns, making them valuable in constructing new compounds with specific functionalities.

Case Study: Synthesis of New Derivatives

Research has shown that derivatives of pyrazole can exhibit varied biological activities. For instance, the synthesis of this compound derivatives has been explored for their potential as anti-inflammatory agents .

Medicinal Chemistry

Therapeutic Potential

The pyrazole ring is prevalent in several FDA-approved drugs, and compounds like this compound are being investigated for their therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant effects .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory potential | |

| Phenylbutazone | Anti-inflammatory | |

| Metamizole | Analgesic and antipyretic |

Case Study: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives for anti-inflammatory activity, compounds were tested against standard drugs like diclofenac sodium. Results indicated that certain derivatives exhibited comparable efficacy .

Agricultural Chemistry

Development of Agrochemicals

This compound is also utilized in formulating agrochemicals, particularly pesticides and herbicides designed to target specific pests while minimizing environmental impact. The incorporation of pyrazole derivatives into pesticide formulations has shown promise in enhancing efficacy and selectivity against pests .

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for creating advanced materials, including polymers and coatings that require specific chemical resistance and durability. Its application as a ligand in coordination chemistry further expands its utility in material science.

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound aids in the detection and quantification of various substances in complex mixtures. Its chemical properties facilitate its use in various analytical techniques, enhancing the accuracy and reliability of results .

作用机制

The mechanism by which 4-(2-methoxyethyl)-1-methyl-1H-pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxyethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways involved would depend on the specific application and target.

相似化合物的比较

4-(2-Methoxyethyl)phenol: This compound shares the methoxyethyl group but has a phenol ring instead of a pyrazole ring.

1-Methyl-1H-pyrazole: This is the parent compound without the methoxyethyl substitution.

2-Methoxyethylamine: This compound has the methoxyethyl group attached to an amine instead of a pyrazole ring.

Uniqueness: 4-(2-Methoxyethyl)-1-methyl-1H-pyrazole is unique due to the combination of the pyrazole ring and the methoxyethyl group, which imparts distinct chemical and biological properties. This combination can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

生物活性

4-(2-methoxyethyl)-1-methyl-1H-pyrazole is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including data tables and relevant case studies.

Overview of Biological Activities

Research has shown that pyrazole derivatives, including this compound, exhibit a wide range of biological activities, such as:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Potential use in treating inflammatory conditions.

- Anticancer Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in several studies. Here are key findings:

- Activity Against Bacteria : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In one study, it was compared to standard antibiotics and demonstrated significant inhibition of growth against E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A notable case involved the evaluation of various pyrazoles for their ability to inhibit pro-inflammatory cytokines.

- Cytokine Inhibition : Compounds similar to this compound showed significant inhibition of TNF-α and IL-6, which are critical mediators in inflammatory processes. For instance, certain derivatives exhibited up to 85% inhibition at concentrations comparable to dexamethasone .

Table 2: Inhibition of Cytokines by Pyrazole Derivatives

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the one :

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that modifications in the substituents significantly affected the antimicrobial and anti-inflammatory properties .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazoles revealed that specific functional groups enhance biological activity. For example, the presence of methoxy groups was linked to increased anti-inflammatory efficacy .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-methoxyethyl)-1-methyl-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves cyclocondensation reactions using precursors like ethyl acetoacetate or triazenylpyrazole derivatives. For example, copper-catalyzed click chemistry (e.g., CuSO₄/ascorbate systems) in THF/water at 50°C for 16 hours achieves regioselective triazole-pyrazole hybrid formation . Cyclocondensation with phenylhydrazine derivatives and optimization of solvent polarity (e.g., DMF-DMA) can improve yields . Key parameters include temperature control (50–80°C), stoichiometric ratios, and catalyst selection.

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.94 ppm for methoxy protons, δ 158.3 ppm for carbonyl carbons) confirm substituent positions and electronic environments .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [C₁₁H₁₂N₂O+H⁺] at m/z 189.1028) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles for absolute configuration determination .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes by-products. Recrystallization in ethanol or THF improves purity, while aqueous workup (e.g., Na₂SO₄ drying) eliminates hydrophilic impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) direct electrophilic attacks to specific positions .

- Catalytic Systems : Copper(I) catalysts enhance selectivity in azide-alkyne cycloadditions, favoring 1,4-disubstituted triazoles .

- Temperature Modulation : Lower temperatures (e.g., 0–25°C) favor kinetic products, while higher temperatures (50–80°C) drive thermodynamic control .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-311++G(d,p) basis sets) to identify discrepancies in tautomerism or conformation .

- Impurity Profiling : Use HPLC-MS to detect trace by-products (e.g., regioisomers) that may skew spectral interpretations .

Q. What computational approaches predict the reactivity and binding interactions of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., carbonic anhydrase isoforms) to prioritize derivatives for medicinal chemistry .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How do steric and electronic effects of the 2-methoxyethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP Calculations : The methoxyethyl group increases hydrophilicity (lower logP) compared to alkyl substituents, impacting solubility .

- Electron Density Mapping : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions affecting resonance stability and acidity .

属性

IUPAC Name |

4-(2-methoxyethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-4-10-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYUAVAYWLPUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。